molecular formula C18H11ClFN5O B10965430 N-(5-chloropyridin-2-yl)-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(5-chloropyridin-2-yl)-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10965430
M. Wt: 367.8 g/mol
InChI Key: ZXZOBHOGDBVUQY-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-PYRIDYL)-7-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry This compound is known for its unique structural features, which include a pyrazolo[1,5-a]pyrimidine core, a chloropyridyl group, and a fluorophenyl group

Preparation Methods

The synthesis of N-(5-CHLORO-2-PYRIDYL)-7-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multistep synthetic routes. One common approach includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloropyridyl group: This can be achieved through nucleophilic substitution reactions using chlorinated pyridine derivatives.

    Attachment of the fluorophenyl group: This step may involve palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Chemical Reactions Analysis

N-(5-CHLORO-2-PYRIDYL)-7-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be used to modify the fluorophenyl group.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium acetate), and bases (e.g., potassium carbonate). Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

N-(5-CHLORO-2-PYRIDYL)-7-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-PYRIDYL)-7-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

N-(5-CHLORO-2-PYRIDYL)-7-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical reactivity and biological activity.

    Pyrazolo[3,4-d]pyrimidines: These compounds have a different arrangement of nitrogen atoms in the ring system, resulting in distinct properties and applications.

    Pyridyl-substituted pyrazoles: These compounds have a simpler structure but can exhibit similar reactivity patterns.

The uniqueness of N-(5-CHLORO-2-PYRIDYL)-7-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific combination of structural features, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C18H11ClFN5O

Molecular Weight

367.8 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C18H11ClFN5O/c19-12-3-6-16(22-10-12)23-18(26)14-9-17-21-8-7-15(25(17)24-14)11-1-4-13(20)5-2-11/h1-10H,(H,22,23,26)

InChI Key

ZXZOBHOGDBVUQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC3=CC(=NN23)C(=O)NC4=NC=C(C=C4)Cl)F

Origin of Product

United States

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